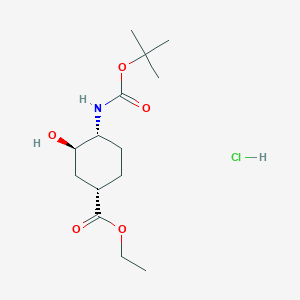
L-Leucinamide, beta-alanyl-
Vue d'ensemble
Description
L-Leucinamide, beta-alanyl- is a compound with the molecular formula C9H19N3O2 . It is also known as CARBOBENZYLOXY-BETA-ALANYL-L-LEUCINAMIDE . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of L-Leucinamide, beta-alanyl- is represented by the linear formula C17H25N3O4 . The molecular weight of this compound is 335.406 . More detailed structural analysis is not available in the retrieved papers.Applications De Recherche Scientifique
Enzymatic Activity and Inhibition Studies
Aminoacyl-Beta-Naphthylamide Hydrolases in Human Tissues : L-Leucinamide acts as a competitive inhibitor in the hydrolysis of L-leucyl- and L-alanyl-beta-naphthylamide, an activity of aminoacyl-beta-naphthylamide hydrolases found in human liver, kidney, pancreas, and small intestine. This enzyme fraction shows slight variations in behavior across different tissues (Panveliwalla & Moss, 1966).
Involvement in Beta-Alanyl Dipeptides and Hyperactivity : Central administration of beta-alanyl dipeptides, including beta-alanyl-L-leucine, has been shown to induce hyperactivity behavior in chicks, suggesting a role in neurotransmitter activity or neuron-glia cell interactions (Tsuneyoshi et al., 2007).
Aminopeptidases and Arylamidases in Normal and Cancer Tissues : L-Leucinamide is a specific substrate for aminopeptidases and arylamidases in various human tissues. It is used to study the activity and substrate specificity of these enzymes in normal and cancer tissues, indicating its potential in cancer research (Tamura et al., 1975).
Protein Synthesis and Peptide Formation
Synthesis and Conformation of Oligopeptides : Research on the formation of alpha- and beta-polypeptide conformations in the solid state involves the synthesis of oligopeptides with alternate L-alanyl and L-leucyl residues. This has implications for understanding protein folding and structure (Katakai, 1979).
Metabolic Engineering for Enhanced L-Leucine Production : Studies on metabolic engineering in Corynebacterium glutamicum for enhanced L-leucine production involve understanding the metabolic flux from pyruvate to L-leucine synthesis, highlighting the importance of L-leucine and its derivatives in industrial applications (Wang et al., 2020).
Pharmacological and Biological Effects
Carnosine as a Quencher of Alpha, Beta-Unsaturated Aldehydes : Studies on carnosine, a beta-alanyl-L-histidine, demonstrate its role as a quencher of cytotoxic alpha, beta-unsaturated aldehydes, suggesting its therapeutic potential. The study highlights the importance of understanding the biological roles of beta-alanyl-containing compounds (Aldini et al., 2002).
Transport of Tetrapeptides in the Small Intestine : Investigation into the intestinal transport mechanism for tetrapeptides, including L-leucylglycylglycylglycine, sheds light on the potential for peptide-based drug delivery and absorption in the small intestine (Chung et al., 1979).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been studied for their potential inhibitory effects on various proteins, such as the sars-cov-2 main protease .
Mode of Action
It’s plausible that it interacts with its targets through molecular docking, a process where the compound binds to a protein or enzyme, potentially altering its function .
Biochemical Pathways
For instance, beta-alanine can be synthesized through the pyrimidine degradation pathway, aspartic acid pathway, spermine pathway, and propionic acid pathway .
Pharmacokinetics
It’s worth noting that the acetylation of similar compounds like leucine has been shown to switch its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) .
Result of Action
Similar compounds have been studied for their potential antiviral effects, particularly against sars-cov-2 .
Propriétés
IUPAC Name |
2-(3-aminopropanoylamino)-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-6(2)5-7(9(11)14)12-8(13)3-4-10/h6-7H,3-5,10H2,1-2H3,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEGQARXHURXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol](/img/structure/B1404977.png)



![Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B1404984.png)
![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)

![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)
![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)
![5-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B1404991.png)
